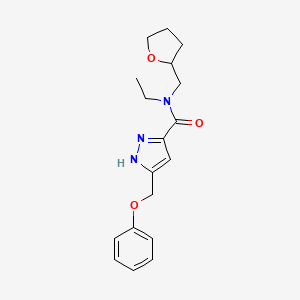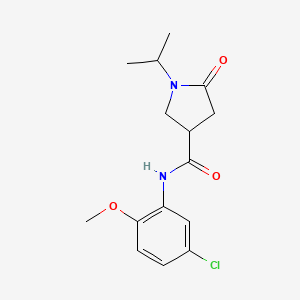![molecular formula C17H19NO4 B5293322 2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5293322.png)
2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid, also known as IBUFA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
Mécanisme D'action
The exact mechanism of action of 2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, 2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid has been found to exhibit a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to reduce the production of reactive oxygen species (ROS), which are known to contribute to inflammation and tissue damage. In addition, 2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid has been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid for lab experiments is its well-established anti-inflammatory and analgesic properties. This makes it a useful tool for studying the inflammatory response and pain pathways. However, one of the limitations of 2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid is its potential toxicity. Like other NSAIDs, 2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid can cause gastrointestinal toxicity, renal toxicity, and cardiovascular toxicity. Therefore, it is important to use 2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid with caution and to carefully monitor its effects in lab experiments.
Orientations Futures
There are several potential future directions for research on 2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid. One area of research could focus on exploring the potential use of 2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid in the treatment of cancer. Another area of research could focus on developing new derivatives of 2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid with improved pharmacological properties. Finally, research could also focus on exploring the potential use of 2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid in combination with other drugs for the treatment of various inflammatory conditions.
Méthodes De Synthèse
The synthesis of 2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid involves the reaction of 5-isobutyl-2-methyl-3-furoic acid with 2-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through recrystallization to obtain pure 2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid.
Applications De Recherche Scientifique
2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid has been extensively studied for its potential use in scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis, colitis, and asthma. 2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid has also been found to exhibit anti-tumor activity, making it a potential candidate for the treatment of cancer.
Propriétés
IUPAC Name |
2-[[2-methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-10(2)8-12-9-14(11(3)22-12)16(19)18-15-7-5-4-6-13(15)17(20)21/h4-7,9-10H,8H2,1-3H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHOMASXVKLHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CC(C)C)C(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Isobutyl-2-methyl-furan-3-carbonyl)-amino]-benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(1S,3R)-3-amino-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5293241.png)
![N-(3-methyl-4-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenyl)acetamide](/img/structure/B5293244.png)

![ethyl 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5293261.png)
![4-{3-[cyclohexyl(methyl)amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5293267.png)
![4-({2-(2-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(1-piperidinyl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5293272.png)
![methyl 2-[5-(3-chloro-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5293281.png)
![1-methyl-2-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5293288.png)

![4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5293302.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(dimethylamino)methyl]-N-methyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B5293303.png)

![2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5293310.png)
![N-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)leucine](/img/structure/B5293315.png)